2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
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Overview
Description
2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrazolo[1,5-a][1,3,5]triazin-2-yl core, a fluorophenyl group, and a methoxypropyl acetamide moiety
Preparation Methods
The synthesis of 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a][1,3,5]triazin-2-yl core: This can be achieved through cyclocondensation reactions involving hydrazine derivatives and triazine precursors.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions using thiol reagents.
Incorporation of the methoxypropyl acetamide moiety: This step may involve amidation reactions using appropriate amine and acyl chloride derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anticancer agent due to its structural similarity to known anticancer compounds.
Pharmacology: It may be investigated for its potential as an antiviral or anti-inflammatory agent.
Materials Science: The unique combination of functional groups in this compound may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation or viral replication . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide include other pyrazolo[1,5-a][1,3,5]triazin-2-yl derivatives and fluorophenyl-containing compounds. These similar compounds may share some biological activities but differ in their specific functional groups and overall molecular structure . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C17H18FN5O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C17H18FN5O3S/c1-26-8-2-7-19-14(24)10-27-16-21-15-13(9-20-23(15)17(25)22-16)11-3-5-12(18)6-4-11/h3-6,9H,2,7-8,10H2,1H3,(H,19,24)(H,21,22,25) |
InChI Key |
NWHXULACHAFIQH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=C(C=NN2C(=O)N1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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